

FSI-TN42 tissue retinoic acid concentration measurement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fsi-TN42

Cat. No.: S14634475

Get Quote

Experimental Protocols: Efficacy & Safety of FSI-TN42

The following section details the key *in vivo* protocols from a study investigating the anti-obesity effects of the ALDH1A1-specific inhibitor **FSI-TN42** (N42) in mice [1].

Study Design for Efficacy and Safety Evaluation

This protocol describes the primary *in vivo* model used to establish N42's efficacy in promoting weight loss [1].

- **Objective:** To evaluate the weight loss efficacy and general safety of N42 in mice with diet-induced obesity (DIO) [1].
- **Animals:** C57BL/6J male mice [1].
- **Diets:**
 - **Obesity Induction:** High-Fat Diet (HFD, TD.220515) for 8 weeks [1].
 - **Intervention:** Switch to a Moderate-Fat Diet (MFD, TD.220516) for 8 weeks, with or without the addition of N42 or WIN 18,446 (1 g/kg of diet) [1].
 - **Control Group:** Fed a low-fat control diet (AIN93M) for the entire study period [1].
- **Key Measurements:**
 - **Body Weight:** Measured weekly [1].
 - **Fasting Blood Glucose:** Measured every 4 weeks [1].
 - **Oral Glucose Tolerance Test (OGTT):** Performed at the end of the study [1].

- **Tissue Collection:** At endpoint, liver, adipose depots (epididymal, retroperitoneal, mesenteric, inguinal), and testes were weighed and collected for analysis [1].

Safety and Histopathology Protocol

This protocol outlines the procedures for assessing the potential toxicity of N42 treatment [1].

- **Objective:** To assess potential organ toxicity resulting from N42 treatment [1].
- **Tissue Collection and Processing:** At the end of the study, mice were euthanized, and blood was collected via cardiocentesis for Complete Blood Count (CBC) with differential [1].
- **Histopathology:**
 - A comprehensive set of tissues (brain, lungs, liver, kidney, heart, testis, adrenal glands, GI tract, spleen, pancreas, salivary glands) were dissected and fixed in 10% neutral buffered formalin [1].
 - Tissues were processed, sectioned, and stained with Hematoxylin and Eosin (H&E) at a specialized core facility [1].
 - A pathologist, blinded to the treatment groups, scored cytoplasmic vacuolation in hepatocytes (indicative of liver lipidosis) [1].

Lipidomics and Gene Expression Analysis

This protocol describes the methods used to investigate the metabolic and transcriptional changes in the liver induced by N42 [1].

- **Objective:** To investigate the metabolic and transcriptional changes in the liver following N42 treatment [1].
- **Gene Expression Analysis:**
 - RNA was extracted from snap-frozen liver samples (~30-50 mg) [1].
 - 100 ng of RNA from each liver was used for a Nanostring nCounter assay using a Mouse Metabolic Pathways Panel [1].
- **Targeted Lipidomics:**
 - Snap-frozen liver samples (20-30 mg) were homogenized [1].
 - Lipids were extracted using methyl-*tert*-butyl ether and methanol containing isotope-labeled internal standards [1].
 - The lipid-containing layer was analyzed using a Sciex QTRAP 5500 mass spectrometer with electro-spray ionization (ESI) coupled with SelexION for differential mobility spectrometry (DMS) [1].
 - The platform identified 1,607 lipid species across 20 lipid classes/sub-classes [1].

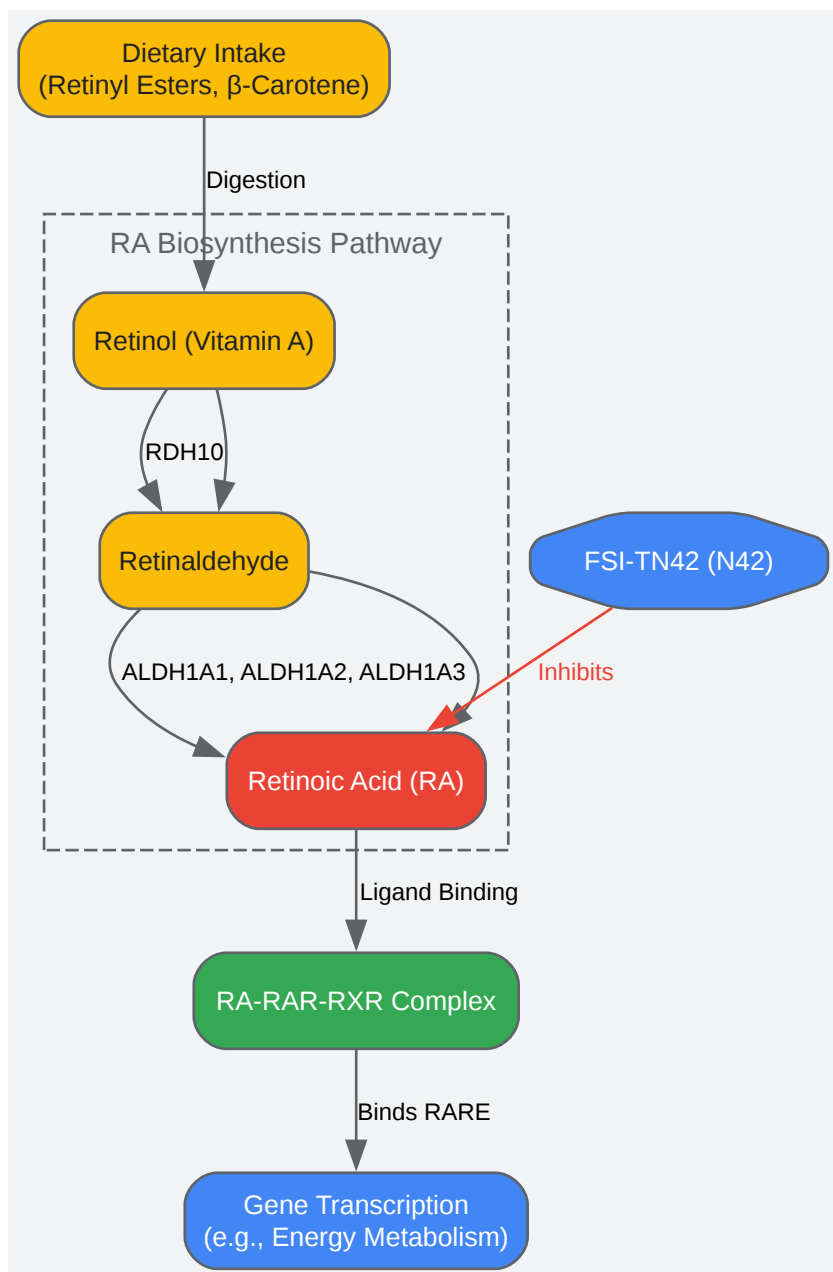
Summary of Quantitative Data

The table below summarizes key quantitative findings from the N42 efficacy study [1].

Parameter	Control (MFD only)	MFD + N42 (1 g/kg diet)	Notes
Weight Loss	Baseline	Significantly accelerated	Reduced fat mass without decreasing lean mass [1].
Food Intake	Baseline	No significant change	Indicates weight loss is not driven by reduced appetite [1].
Activity Levels	Baseline	No significant change	[1]
Energy Expenditure	Baseline	Maintained at a similar level	Despite greater weight loss [1].
Fat Utilization	Baseline	Increased postprandial fat use	Especially under thermoneutral or mild cold challenge [1].
Male Fertility	Normal	Not affected	Based on a mating study and testis histopathology [1].

Retinoic Acid Biosynthesis and Signaling Pathway

To provide context for ALDH1A1's role, the following diagram illustrates the retinoic acid biosynthesis pathway and the site of inhibition by **FSI-TN42**. This pathway is synthesized from multiple sources discussing RA signaling [1] [2] [3].



[Click to download full resolution via product page](#)

Acknowledged Information Gap

A crucial piece of your requested information is missing from the available literature. The provided study [1] confirms that N42 is an ALDH1A1 inhibitor and demonstrates its functional effects on weight and metabolism, but it does not contain the specific methodology or data for measuring tissue retinoic acid concentration following N42 treatment.

To obtain these specific protocols, you would likely need to:

- **Contact the Corresponding Author:** Reaching out to the authors of the foundational paper [1] directly to inquire if they have performed such measurements and would share their methods.
- **Search Specialized Methodologies:** Look for papers specifically focused on techniques for measuring retinoic acid levels in tissues (e.g., using Liquid Chromatography-Mass Spectrometry, LC-MS) and adapt those established protocols for use in N42-treated models.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Weight loss and metabolic effects of an ALDH1A1-specific ... [pmc.ncbi.nlm.nih.gov]
2. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
3. Alterations in vitamin A/retinoic acid homeostasis in diet ... [cambridge.org]

To cite this document: Smolecule. [FSI-TN42 tissue retinoic acid concentration measurement].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b14634475#fsi-tn42-tissue-retinoic-acid-concentration-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com